molecular formula C19H16BrNO3 B11433695 9-(4-bromo-3-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-bromo-3-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11433695
M. Wt: 386.2 g/mol
InChI Key: DXLCPTFUMIIQOV-UHFFFAOYSA-N
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Description

9-(4-BROMO-3-METHYLPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a brominated phenyl group and a methyl group attached to the chromeno-oxazinone core. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-BROMO-3-METHYLPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core is synthesized through a cyclization reaction, often involving the condensation of a phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Oxazinone Formation: The oxazinone ring is formed by reacting the chromeno intermediate with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups into the phenyl ring.

Scientific Research Applications

9-(4-BROMO-3-METHYLPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-BROMO-3-METHYLPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the chromeno-oxazinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Chloro-3-Methylphenyl)-4-Methyl-2H,8H,9H,10H-Chromeno[8,7-e][1,3]Oxazin-2-One: Similar structure but with a chlorine atom instead of bromine.

    9-(4-Fluoro-3-Methylphenyl)-4-Methyl-2H,8H,9H,10H-Chromeno[8,7-e][1,3]Oxazin-2-One: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 9-(4-BROMO-3-METHYLPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its chloro and fluoro analogs.

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

9-(4-bromo-3-methylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16BrNO3/c1-11-8-18(22)24-19-14(11)4-6-17-15(19)9-21(10-23-17)13-3-5-16(20)12(2)7-13/h3-8H,9-10H2,1-2H3

InChI Key

DXLCPTFUMIIQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=C(C=C4)Br)C

Origin of Product

United States

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